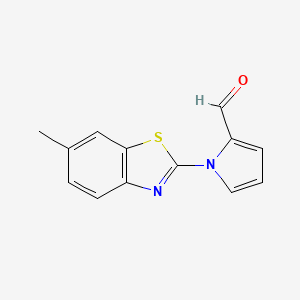

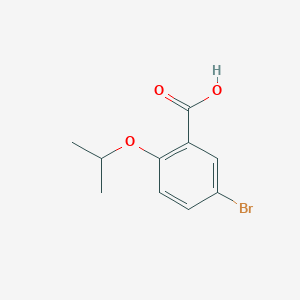

2-氨基-4-(4-甲基苯基)噻吩-3-羧酸丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

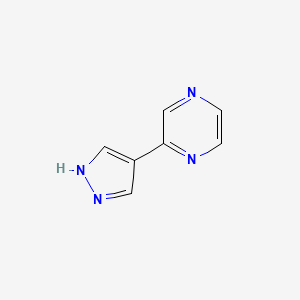

The compound of interest, Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiophene derivatives and their synthesis, biological activities, and potential as pharmaceutical agents.

Synthesis Analysis

The synthesis of thiophene derivatives is a key area of research due to their potential therapeutic applications. In the first paper, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity . Although the exact synthesis of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is not detailed, the methods used for similar compounds involve initial reactions with various organic reagents, as seen in the second paper where novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The papers do not directly discuss the molecular structure of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, but they do provide insights into the structural features important for activity. For instance, molecular docking simulations were performed to predict the binding mode of similar compounds into the mtFabH active site, which is relevant for anti-tubercular activity . The structural confirmation of newly synthesized thiophene derivatives was achieved using IR, 1H NMR, MS spectral data, and elemental analysis .

Chemical Reactions Analysis

The reactivity of thiophene derivatives is another area of interest. The third paper discusses reactions with methyl 3-hydroxythiophene-2-carboxylate, where the addition of alcohols followed by the loss of hydrogen chloride at room temperature yielded thiophene-2,4-diols . These reactions highlight the potential for thiophene derivatives to undergo various chemical transformations, which can be leveraged to synthesize a wide range of compounds with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, they do report on the properties of related compounds. For example, the acute toxicity of novel thiophene derivatives was assayed to determine their LD50, which is an important parameter for evaluating the safety profile of potential therapeutic agents . Additionally, the detailed synthesis and spectroscopic data provided in the papers can be used to infer certain physical and chemical properties of these compounds .

科学研究应用

合成技术

2-取代的 3-羟基-和 3-氨基噻吩的合成:Huddleston 和 Barker (1979) 的一项研究展示了一种 3-氨基-1 和 3-羟基-2 2-噻吩羧酸酯的合成方法,该方法可能适用于类似于 2-氨基-4-(4-甲基苯基)噻吩-3-羧酸丙酯的化合物 (Huddleston & Barker, 1979)。

噻吩-嘧啶酮的合成:2010 年的一项研究探讨了 3-氨基-2-噻吩羧酸甲酯与原酸酯的反应,得到 [3,2-d]4(3H)噻吩-嘧啶酮,表明了一种合成结构相关化合物的途径 (Hajjem, Khoud, & Baccar, 2010)。

生物活性

抗菌和抗真菌特性:Vasu 等人 (2003) 的研究表明,某些噻吩-3-羧酰胺衍生物表现出抗菌和抗真菌活性,表明相关化合物具有潜在的生物医学应用 (Vasu et al., 2003)。

噻吩化合物的合成和生物测定:Mabkhot 等人 (2017) 合成了新型含噻吩的化合物,显示出抗菌、抗真菌和抗癌活性。这突出了噻吩衍生物多样化的生物活性 (Mabkhot et al., 2017)。

噻吩衍生物的抗菌活性:Prasad 等人在 2017 年的一项研究中报道了 2-氨基-4-苯基噻吩-3-羧酸乙酯衍生物的合成及其显着的抗菌特性 (Prasad, Angothu, Latha, & Nagulu, 2017)。

属性

IUPAC Name |

propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-3-8-18-15(17)13-12(9-19-14(13)16)11-6-4-10(2)5-7-11/h4-7,9H,3,8,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBQLCZOZOIVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396526 |

Source

|

| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

CAS RN |

350997-19-2 |

Source

|

| Record name | Propyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)